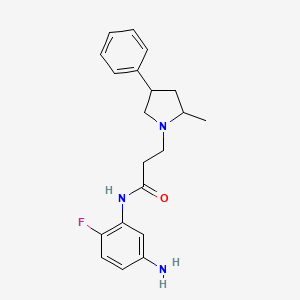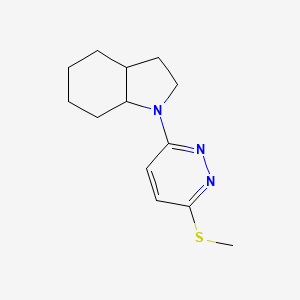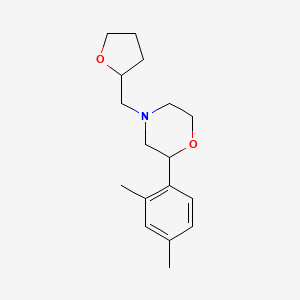![molecular formula C18H22N4O2 B7630192 1-[1-(1-Methylpyrazol-4-yl)ethyl]-3-[2-(4-prop-2-ynoxyphenyl)ethyl]urea](/img/structure/B7630192.png)
1-[1-(1-Methylpyrazol-4-yl)ethyl]-3-[2-(4-prop-2-ynoxyphenyl)ethyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(1-Methylpyrazol-4-yl)ethyl]-3-[2-(4-prop-2-ynoxyphenyl)ethyl]urea, also known as MPPEU, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPPEU is a urea derivative that exhibits potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of various inflammatory disorders.
Wirkmechanismus
The exact mechanism of action of 1-[1-(1-Methylpyrazol-4-yl)ethyl]-3-[2-(4-prop-2-ynoxyphenyl)ethyl]urea is not fully understood, but it is believed to act by inhibiting the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are key signaling pathways involved in the production of pro-inflammatory cytokines. 1-[1-(1-Methylpyrazol-4-yl)ethyl]-3-[2-(4-prop-2-ynoxyphenyl)ethyl]urea may also act by modulating the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are enzymes involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-[1-(1-Methylpyrazol-4-yl)ethyl]-3-[2-(4-prop-2-ynoxyphenyl)ethyl]urea has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. In addition, 1-[1-(1-Methylpyrazol-4-yl)ethyl]-3-[2-(4-prop-2-ynoxyphenyl)ethyl]urea has been shown to reduce the levels of oxidative stress markers and improve the antioxidant status in animal models of oxidative stress. 1-[1-(1-Methylpyrazol-4-yl)ethyl]-3-[2-(4-prop-2-ynoxyphenyl)ethyl]urea has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a relatively long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[1-(1-Methylpyrazol-4-yl)ethyl]-3-[2-(4-prop-2-ynoxyphenyl)ethyl]urea is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the development of new drugs for the treatment of various inflammatory disorders. 1-[1-(1-Methylpyrazol-4-yl)ethyl]-3-[2-(4-prop-2-ynoxyphenyl)ethyl]urea also has a favorable pharmacokinetic profile, which makes it suitable for oral administration. However, one of the limitations of 1-[1-(1-Methylpyrazol-4-yl)ethyl]-3-[2-(4-prop-2-ynoxyphenyl)ethyl]urea is its relatively low solubility in water, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research and development of 1-[1-(1-Methylpyrazol-4-yl)ethyl]-3-[2-(4-prop-2-ynoxyphenyl)ethyl]urea. One direction is to further investigate the mechanism of action of 1-[1-(1-Methylpyrazol-4-yl)ethyl]-3-[2-(4-prop-2-ynoxyphenyl)ethyl]urea and its potential targets in the inflammatory pathway. Another direction is to optimize the synthesis method of 1-[1-(1-Methylpyrazol-4-yl)ethyl]-3-[2-(4-prop-2-ynoxyphenyl)ethyl]urea to improve its yield and solubility. In addition, more studies are needed to evaluate the safety and efficacy of 1-[1-(1-Methylpyrazol-4-yl)ethyl]-3-[2-(4-prop-2-ynoxyphenyl)ethyl]urea in human clinical trials. Finally, the potential use of 1-[1-(1-Methylpyrazol-4-yl)ethyl]-3-[2-(4-prop-2-ynoxyphenyl)ethyl]urea in combination with other anti-inflammatory drugs should be explored, as this may enhance its therapeutic effects.
Conclusion:
In conclusion, 1-[1-(1-Methylpyrazol-4-yl)ethyl]-3-[2-(4-prop-2-ynoxyphenyl)ethyl]urea is a promising compound with potent anti-inflammatory and analgesic properties. Its synthesis method is practical and efficient, and it has shown potential therapeutic applications in various inflammatory disorders. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in human clinical trials.
Synthesemethoden
The synthesis of 1-[1-(1-Methylpyrazol-4-yl)ethyl]-3-[2-(4-prop-2-ynoxyphenyl)ethyl]urea involves the reaction of 1-methyl-4-pyrazole ethanol with 4-prop-2-ynoxyphenylacetic acid in the presence of N,N'-carbonyldiimidazole (CDI) and triethylamine (TEA) to form the corresponding amide intermediate. The amide intermediate is then treated with N,N-dimethylformamide (DMF) and 1,1'-carbonyldiimidazole (CDI) to form the final product, 1-[1-(1-Methylpyrazol-4-yl)ethyl]-3-[2-(4-prop-2-ynoxyphenyl)ethyl]urea. The overall yield of the synthesis is around 50%, making it a practical and efficient method for the production of 1-[1-(1-Methylpyrazol-4-yl)ethyl]-3-[2-(4-prop-2-ynoxyphenyl)ethyl]urea.
Wissenschaftliche Forschungsanwendungen
1-[1-(1-Methylpyrazol-4-yl)ethyl]-3-[2-(4-prop-2-ynoxyphenyl)ethyl]urea has been extensively studied for its potential therapeutic applications in various inflammatory disorders such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. In vitro studies have shown that 1-[1-(1-Methylpyrazol-4-yl)ethyl]-3-[2-(4-prop-2-ynoxyphenyl)ethyl]urea inhibits the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. In vivo studies have also demonstrated the anti-inflammatory and analgesic effects of 1-[1-(1-Methylpyrazol-4-yl)ethyl]-3-[2-(4-prop-2-ynoxyphenyl)ethyl]urea in animal models of inflammation and pain.
Eigenschaften
IUPAC Name |
1-[1-(1-methylpyrazol-4-yl)ethyl]-3-[2-(4-prop-2-ynoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-4-11-24-17-7-5-15(6-8-17)9-10-19-18(23)21-14(2)16-12-20-22(3)13-16/h1,5-8,12-14H,9-11H2,2-3H3,(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWQEVGFJJTCOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)C)NC(=O)NCCC2=CC=C(C=C2)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(1-Methylpyrazol-4-yl)ethyl]-3-[2-(4-prop-2-ynoxyphenyl)ethyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-fluoro-2,3-dihydro-1H-inden-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B7630109.png)


![N-(3-fluorophenyl)-3-azatricyclo[4.2.1.02,5]nonane-3-carboxamide](/img/structure/B7630128.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2,2-dimethylthiomorpholine-4-carboxamide](/img/structure/B7630139.png)

![[2-(4-Chlorophenyl)azetidin-1-yl]-(thiolan-2-yl)methanone](/img/structure/B7630148.png)
![3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl-(1-methylpiperidin-2-yl)methanone](/img/structure/B7630155.png)


![N-[1-benzofuran-2-yl(cyclopropyl)methyl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide](/img/structure/B7630178.png)
![5-Methyl-4-[2-(2,2,2-trifluoroethyl)-1,3-thiazol-4-yl]furan-2-carboxamide](/img/structure/B7630185.png)
![5-Chloro-1-[(4-methyl-1,3-thiazol-2-yl)methyl]indazole-3-carbonitrile](/img/structure/B7630204.png)
![2-[2-(1,2,3,4-Tetrahydronaphthalen-1-yl)pyrrolidin-1-yl]acetamide](/img/structure/B7630212.png)